molecular formula C22H24O5 B041141 dehydroglyasperin D CAS No. 517885-72-2

dehydroglyasperin D

Cat. No. B041141
M. Wt: 368.4 g/mol
InChI Key: QHJJASRUTXHRAL-UHFFFAOYSA-N
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Description


Dehydroglyasperin D (DHGA-D) is a compound identified in licorice with a range of biological activities, including anti-obesity, antioxidant, and anti-aldose reductase effects. Although its applications in medicine are notable, this report focuses on its synthesis, molecular structure, chemical reactions, and properties without delving into drug use or side effects.

Synthesis Analysis

The synthesis of related compounds, like asperlicin D, typically involves cyclodehydration of linear peptides leading to cyclic structures, which may relate to the synthetic approach for dehydroglyasperin D. However, specific synthesis methods for DHGA-D are not detailed in the available literature. Analogous methods from related compounds suggest a multi-step synthesis process involving complex organic reactions (Al-Said & Al-Qaisi, 2006).

Molecular Structure Analysis

The molecular structure of DHGA-D has been explored through its effects on cellular mechanisms, particularly in inflammation and UVB-induced skin inflammation pathways. The compound's structure allows it to directly bind and inhibit specific molecular targets like MLK3, influencing cellular signaling pathways (Jung et al., 2014). However, explicit molecular structure analysis and detailed chemical bonding information are not provided in the surveyed literature.

Chemical Reactions and Properties

Dehydroglyasperin D engages in chemical interactions that suppress inflammation by binding directly to molecular targets, such as MLK3, affecting the downstream signaling pathway. This interaction illustrates the compound's specific chemical properties, allowing for targeted modulation of biological pathways (Jung et al., 2014). The direct chemical reactions DHGA-D partakes in, especially its anti-inflammatory effects, are significant, although details on its reactivity or interaction with other chemicals are sparse.

Physical Properties Analysis

The specific physical properties of dehydroglyasperin D, such as solubility, melting point, and optical activity, are not directly addressed in the available research documents. These properties are crucial for understanding the compound's behavior in various environments and for pharmaceutical formulation but require further investigation.

Chemical Properties Analysis

While detailed analyses of dehydroglyasperin D's chemical properties are not extensively covered, its biological activities suggest significant chemical interactions within biological systems. Its ability to interact with specific proteins and inhibit certain cellular processes provides insight into its reactive capabilities and chemical behavior in biological contexts (Jung et al., 2014).

Scientific Research Applications

1. Reduction of UVB-induced COX-2 expression

  • Summary of Application : DHGA-D, a compound present in licorice, has been found to exhibit anti-obesity, antioxidant and anti-aldose reductase effects. This study investigated the effect of DHGA-D on inflammation and its mechanism of action on UVB-induced skin inflammation in HaCaT human keratinocytes and SKH-1 hairless mice .
  • Methods of Application : DHGA-D treatment was applied to HaCaT cells and SKH-1 hairless mice. The effect on UVB-induced COX-2 expression, PGE2 generation and AP-1 transactivity in HaCaT cells was observed .
  • Results : DHGA-D treatment strongly suppressed UVB-induced COX-2 expression, PGE2 generation and AP-1 transactivity in HaCaT cells without affecting cell viability. It also inhibited phosphorylation of the mitogen-activated protein kinase kinase (MKK) 3/6/p38, MAPK/Elk-1, MKK4/c-Jun N-terminal kinase (JNK) 1/2/c-Jun/mitogen, and stress-activated protein kinase (MSK), whereas phosphorylation of the mixed-lineage kinase (MLK) 3 remained unaffected .

2. Suppression of Melanin Synthesis

  • Summary of Application : Licorice (Glycyrrhiza) has been used as preventive and therapeutic material for hyperpigmentation disorders. This study compared effects of DGC, DGD and IAA on pigmentation in melan-a melanocytes and human epidermal melanocytes (HEMn) .
  • Methods of Application : The effects of DGC, DGD and IAA on pigmentation were compared in melan-a melanocytes and human epidermal melanocytes (HEMn). The influence of DGD on tyrosinase activity was also observed .
  • Results : DGD exerted the most excellent anti-melanogenic effect, followed by DGC and IAA at non-cytotoxic concentrations. In addition, DGD significantly inhibited tyrosinase activity in vitro cell-free system and cell system .

Safety And Hazards

The safety data sheet for Dehydroglyasperin D suggests that in case of contact with eyes or skin, flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8-11,23-24H,7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJJASRUTXHRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1OC)C=C(CO2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroglyasperin D

CAS RN

517885-72-2
Record name Dehydroglyasperin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0517885722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROGLYASPERIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N265YUZ764
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
EJ Baek, YB Ha, JH Kim, KW Lee, SS Lim… - … of Microbiology and …, 2022 - ncbi.nlm.nih.gov
Licorice (Glycyrrhiza) has been used as preventive and therapeutic material for hyperpigmentation disorders. Previously, we isolated noble compounds including dehydroglyasperin C (…
Number of citations: 1 www.ncbi.nlm.nih.gov
SK Jung, CH Jeong - Journal of Cancer Prevention, 2016 - ncbi.nlm.nih.gov
… Although licorice has been used in East Asian traditional medicine, the molecular properties of its constituents including dehydroglyasperin D (DHGA-D) remain unknown. We sought to …
Number of citations: 4 www.ncbi.nlm.nih.gov
C Wang, Z Cai, J Shi, S Chen, M Tan… - Chemical and …, 2019 - jstage.jst.go.jp
… Apart from glycyrrhizin, licorice saponin J2/G2, glyasperin D and dehydroglyasperin D also could be selected as chemical markers based on t-test and variable importance in the …
Number of citations: 13 www.jstage.jst.go.jp
SK Jung, SJ Ha, YA Kim, J Lee, TG Lim… - Journal of Cellular …, 2015 - Wiley Online Library
MLK3 is a novel target of dehydroglyasperin D for the reduction in UVB‐induced COX‐2 expression in vitro and in vivo - Jung - 2015 - Journal of Cellular and Molecular Medicine - …
Number of citations: 13 onlinelibrary.wiley.com
HJ Kim, SS Lim, IS Park, JS Lim, JY Seo… - Journal of agricultural …, 2012 - ACS Publications
… was also found to exhibit stronger antioxidant activity in an in vitro assay, (13) compared to other prenylflavonoids found in licorice such as isoangustone A and dehydroglyasperin D (…
Number of citations: 36 pubs.acs.org
HJ Kim, BY Cha, IS Park, JS Lim, JT Woo… - British journal of …, 2013 - cambridge.org
… As the other bioactive constituents present in liquorice, dehydroglyasperin C (DGC) and dehydroglyasperin D have shown increased PPAR-g ligand-binding activity and anti-inflamma…
Number of citations: 10 www.cambridge.org
Y Sil Lee, S Ha Kim, J Kyu Kim, HK Shin… - Journal of separation …, 2010 - Wiley Online Library
… Recently, dehydroglyasperin C and dehydroglyasperin D have been found to be highly active in exhibiting considerable PPAR-gamma ligand-binding activity and anti-inflammatory …
M Kuroda, Y Mimaki, Y Sashida, T Mae… - Bioorganic & medicinal …, 2003 - Elsevier
… fractionation of the extract using a GAL-4-PPAR-γ chimera assay method resulted in the isolation of two isoflavenes, one of which is a new compound named dehydroglyasperin D, an …
Number of citations: 130 www.sciencedirect.com
HJ Kim, JY Seo, HJ Suh, SS Lim… - Nutrition Research and …, 2012 - synapse.koreamed.org
… Dehydroglyasperin C (DGC) and dehydroglyasperin D (DGD) in licorice are characterized … C (DGC), dehydroglyasperin D (DGD), and isoangustone A (IsoA) isolated from licorice. …
Number of citations: 55 synapse.koreamed.org
T Mae, H Kishida, T Nishiyama… - The Journal of …, 2003 - academic.oup.com
… compounds, one was a newly found compound identified as 3-(2′,4′-dihydroxyphenyl)-6–3″,3″-dimethylallyl)-5,7-dimethoxy-2H-chromene, which we named “dehydroglyasperin D.…
Number of citations: 150 academic.oup.com

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